Sodium 1-(2-chloroanilino)-9-hydroxy-2-methylnaphth(1,2-d)imidazole-7-sulphonate
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Overview
Description
Sodium 1-(2-chloroanilino)-9-hydroxy-2-methylnaphth(1,2-d)imidazole-7-sulphonate is a complex organic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-(2-chloroanilino)-9-hydroxy-2-methylnaphth(1,2-d)imidazole-7-sulphonate typically involves multiple steps, including the formation of the naphthimidazole core, sulfonation, and subsequent substitution reactions. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and stringent quality control measures ensures the consistency and safety of the final product.
Chemical Reactions Analysis
Types of Reactions
Sodium 1-(2-chloroanilino)-9-hydroxy-2-methylnaphth(1,2-d)imidazole-7-sulphonate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions may vary, but they often involve specific temperatures, pH levels, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Sodium 1-(2-chloroanilino)-9-hydroxy-2-methylnaphth(1,2-d)imidazole-7-sulphonate is utilized in various scientific research fields, including:
Chemistry: It serves as a reagent in organic synthesis and catalysis studies.
Biology: Researchers explore its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: The compound is investigated for its therapeutic potential in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Sodium 1-(2-chloroanilino)-9-hydroxy-2-methylnaphth(1,2-d)imidazole-7-sulphonate exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- Disodium 8-[[5-[(2-bromo-1-oxoallyl)amino]-2-sulphonatophenyl]azo]-1-[(2-chlorophenyl)amino]-9-hydroxy-2-methyl-1H-naphth[1,2-d]imidazole-7-sulphonate
Uniqueness
Sodium 1-(2-chloroanilino)-9-hydroxy-2-methylnaphth(1,2-d)imidazole-7-sulphonate stands out due to its specific chemical structure, which imparts unique reactivity and potential biological activities. Its versatility in various scientific research applications further highlights its significance compared to similar compounds.
Properties
CAS No. |
85895-87-0 |
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Molecular Formula |
C18H13ClN3NaO4S |
Molecular Weight |
425.8 g/mol |
IUPAC Name |
sodium;1-(2-chloroanilino)-9-hydroxy-2-methylbenzo[e]benzimidazole-7-sulfonate |
InChI |
InChI=1S/C18H14ClN3O4S.Na/c1-10-20-15-7-6-11-8-12(27(24,25)26)9-16(23)17(11)18(15)22(10)21-14-5-3-2-4-13(14)19;/h2-9,21,23H,1H3,(H,24,25,26);/q;+1/p-1 |
InChI Key |
LKUASWNIWNQMLR-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NC2=C(N1NC3=CC=CC=C3Cl)C4=C(C=C(C=C4C=C2)S(=O)(=O)[O-])O.[Na+] |
Origin of Product |
United States |
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